B-Raf Enzymatic Potency of B-Raf IN 8 Relative to the Most Potent Series Congener (Compound 8b) and the Clinical Reference Sorafenib
B-Raf IN 8 inhibited B-Raf kinase with an IC₅₀ of 70.65 nM in a cell-free enzymatic assay [1]. In the same study, the most potent congener, compound 8b, exhibited an IC₅₀ of 24.79 nM, while the reference multi-kinase inhibitor sorafenib yielded an IC₅₀ of 44.05 nM [1]. B-Raf IN 8 is therefore 2.85-fold less potent than 8b and 1.60-fold less potent than sorafenib at the enzymatic level.
| Evidence Dimension | B-Raf wild-type enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 70.65 nM (B-Raf IN 8 / compound 7g) |
| Comparator Or Baseline | Compound 8b: 24.79 nM; Sorafenib: 44.05 nM |
| Quantified Difference | B-Raf IN 8 is 2.85-fold less potent than 8b and 1.60-fold less potent than sorafenib |
| Conditions | Cell-free enzymatic inhibition assay; B-Raf wild-type kinase |
Why This Matters
This identifies B-Raf IN 8 as a moderately potent scaffold distinct from the highest-potency series member (8b), making it appropriate for studies where maximal target inhibition is less critical than preserving a specific chemotype for further derivatization.
- [1] Thabit, M.G., Mostafa, A.S., Selim, K.B., Elsayed, M.A.A., Nasr, M.N.A. Design, synthesis and molecular modeling of phenyl dihydropyridazinone derivatives as B-Raf inhibitors with anticancer activity. Bioorganic Chemistry, 2020, 103, 104148. View Source
